molecular formula C17H30N2O4 B13814393 Maleuric acid, dodecyl ester CAS No. 6151-04-8

Maleuric acid, dodecyl ester

Cat. No.: B13814393
CAS No.: 6151-04-8
M. Wt: 326.4 g/mol
InChI Key: OUWYXJOKJCFDQF-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleuric acid, dodecyl ester is an organic compound that belongs to the class of esters It is derived from maleuric acid and dodecyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

Maleuric acid, dodecyl ester can be synthesized through the esterification of maleuric acid with dodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of heterogeneous catalysts, such as acid ion exchange resins, is also common to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Maleuric acid, dodecyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Maleuric acid and dodecyl alcohol.

    Oxidation: Various oxidized derivatives of the ester.

    Substitution: Substituted esters with different functional groups.

Scientific Research Applications

Maleuric acid, dodecyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and surfactants

Mechanism of Action

The mechanism of action of maleuric acid, dodecyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release maleuric acid and dodecyl alcohol, which can then interact with biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug delivery or as a surfactant .

Comparison with Similar Compounds

Similar Compounds

  • Maleic acid, dodecyl ester
  • Fumaric acid, dodecyl ester
  • Succinic acid, dodecyl ester

Uniqueness

Maleuric acid, dodecyl ester is unique due to its specific ester linkage and the presence of the dodecyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with other molecules, making it suitable for specific applications in research and industry .

Properties

CAS No.

6151-04-8

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

dodecyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C17H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-14-23-16(21)13-12-15(20)19-17(18)22/h12-13H,2-11,14H2,1H3,(H3,18,19,20,22)/b13-12-

InChI Key

OUWYXJOKJCFDQF-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C\C(=O)NC(=O)N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.